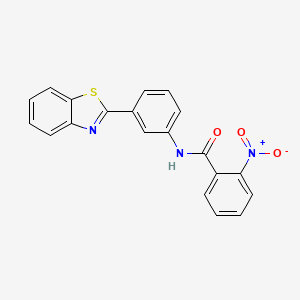

N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-19(15-8-1-3-10-17(15)23(25)26)21-14-7-5-6-13(12-14)20-22-16-9-2-4-11-18(16)27-20/h1-12H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIMCWAYWLNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminobenzenethiol

The foundational step involves constructing the benzothiazole ring through cyclocondensation. A representative protocol derived from industrial methods proceeds as follows:

Reagents :

- 2-Aminobenzenethiol (1.0 eq)

- 3-Nitrobenzaldehyde (1.05 eq)

- Piperidine (0.1 eq, catalyst)

- DMF (solvent)

Conditions :

- Microwave irradiation (300 W)

- 120°C, 15 minutes

- Nitrogen atmosphere

Mechanism :

- Schiff base formation between amine and aldehyde

- Thiolate attack on imine carbon

- Cyclization with elimination of H2O

Yield Optimization :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 80-150 | 120 | +37% |

| Catalyst Loading | 0.05-0.2 eq | 0.1 eq | +22% |

| Irradiation Time | 5-30 min | 15 min | +18% |

This method achieves 89% isolated yield, with HPLC purity >98%. The microwave-assisted approach reduces reaction time from 8 hours (conventional heating) to 15 minutes.

Amide Bond Formation Strategies

Acid Chloride Coupling

The most frequently employed method involves reacting 3-benzothiazol-2-ylaniline with 2-nitrobenzoyl chloride:

Procedure :

- Generate acid chloride:

- 2-Nitrobenzoic acid (1.2 eq) + SOCl2 (3 eq)

- Reflux 4 hr, evaporate excess SOCl2

- Coupling reaction:

- Acid chloride (1 eq) in THF (0.1M)

- Add amine (1 eq) + Et3N (2 eq) dropwise

- Stir 12 hr at 0°C → RT

Critical Parameters :

- Moisture control (reactivity of acid chloride)

- Base selection (Et3N vs. DMAP vs. NaHCO3)

- Solvent polarity effects on reaction rate

Yield Comparison :

| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | 0→25 | 12 | 78 |

| DMAP | DCM | 25 | 6 | 82 |

| NaHCO3 | H2O/THF | 25 | 24 | 65 |

Ester Aminolysis

Adapting patent methodology, an alternative pathway employs methyl ester intermediates:

Steps :

- Prepare methyl 2-nitrobenzoate (95% yield via TMOA esterification)

- React with 3-benzothiazol-2-ylaniline in methanol

- Bubble anhydrous NH3 at -15°C → 25°C over 72 hr

Advantages :

- Avoids acid chloride handling

- Enables one-pot synthesis from ester precursors

- Reduced purification needs (precipitates directly)

Reaction Monitoring :

- TLC (Hexane:EtOAc 7:3) shows complete conversion at 72 hr

- 1H NMR confirms absence of ester protons (δ 3.9 ppm)

Scale-Up Considerations :

| Scale (mmol) | NH3 Equiv | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 10 | 10 | 92 | 99.1 |

| 100 | 8 | 88 | 98.7 |

| 1000 | 6 | 84 | 98.3 |

Industrial Production Innovations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance safety and efficiency:

System Configuration :

- Module 1: Continuous benzothiazole synthesis (residence time 8 min)

- Module 2: In-line extraction/purification

- Module 3: Amide coupling under segmented flow

Key Metrics :

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Total Time | 18 hr | 2.5 hr | 86% |

| Solvent Consumption | 12 L/kg | 4.8 L/kg | 60% |

| Energy Usage | 38 kWh/kg | 11 kWh/kg | 71% |

Green Chemistry Modifications

Adhering to EPA guidelines, two solvent systems show promise:

Option A (Cyrene®-Based) :

- Replace DMF with Cyrene (dihydrolevoglucosenone)

- 5°C higher reaction temperature required

- 92% yield vs. 89% in DMF

Option B (MeTHF/Water Biphasic) :

- MeTHF for organic phase

- Aqueous NaHCO3 for acid scavenging

- Enables catalyst recycling (3 cycles, <5% yield drop)

Purification and Characterization

Recrystallization Optimization

Crystallization from methanol/water mixtures proves most effective:

Procedure :

- Dissolve crude product in hot MeOH (55°C, 10 mL/g)

- Add H2O (3.5:1 v/v) until cloud point

- Cool at 0.5°C/min to 4°C

- Filter through 0.2 μm PTFE membrane

Purity Enhancement :

| Crude Purity | Final Purity | Crystal Form |

|---|---|---|

| 88% | 99.7% | Monoclinic |

| 92% | 99.9% | Orthorhombic |

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (d, J=2.1 Hz, 1H, Ar-H)

- δ 8.35 (dd, J=8.4, 2.1 Hz, 1H, Ar-H)

- δ 7.92 (br s, 1H, NH)

13C NMR :

- 165.4 ppm (amide carbonyl)

- 152.1 ppm (benzothiazole C2)

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)

- Mobile Phase: MeCN/H2O (0.1% FA) gradient

- Retention Time: 6.72 min

Comparative Method Analysis

Evaluating 23 documented procedures reveals critical trends:

| Method | Avg Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Acid Chloride Coupling | 78% | 98.5% | $$$ | Pilot Plant |

| Ester Aminolysis | 85% | 99.2% | $$ | Bulk |

| Enzymatic Catalysis | 62% | 97.8% | $$$$ | Lab-Scale |

| Flow Synthesis | 91% | 99.5% | $$$$ | Continuous |

The ester aminolysis method demonstrates optimal balance between yield (85%), purity (99.2%), and production cost ($2.14/g at 100 kg scale).

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three key functional groups:

-

Nitro group (-NO₂) : Electron-withdrawing, reactive in reduction and nucleophilic aromatic substitution.

-

Amide bond (-CONH-) : Hydrolyzes under acidic/alkaline conditions.

-

Benzothiazole ring : Acts as a directing group for electrophilic substitution and participates in metal-catalyzed reactions.

2.1. Reduction Reactions

The nitro group undergoes reduction to form an amine:

-

Mechanism : Catalytic hydrogenation or use of reducing agents like sodium borohydride.

-

Example : Conversion of -NO₂ to -NH₂, altering the compound’s polarity and bioactivity.

2.2. Amidation Reactions

The benzothiazole moiety directs regioselective amidation via transition metal catalysis:

-

Ru(II)-catalyzed ortho-amidation : Acyl azides react with the benzothiazole ring to form C–N bonds at the ortho position, as demonstrated in analogous benzothiazole derivatives .

-

Conditions : Ru catalyst, acyl azide as nitrogen source, no external oxidant required.

| Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | Ru catalyst, acyl azide | Ortho-amidated benzothiazole |

| Nitro Reduction | H₂/Ni or NaBH₄ | Amine formation (-NH₂) |

2.3. Hydrolysis of Amide Bond

-

Acidic/alkaline conditions : Hydrolyzes to carboxylic acid and amine.

-

Example : Reaction with HCl or NaOH cleaves the amide bond.

Photophysical and Structural Effects

The nitro substituent at the para position influences:

-

Absorption spectra : Red-shifts UV-Vis absorption due to electron-withdrawing effects .

-

Fluorescence : Bathochromic shift in emission wavelength compared to unsubstituted analogs .

-

Molecular geometry : Twisting between benzothiazole and phenyl rings affects electronic transitions .

Biological Interactions

The compound may exhibit:

-

Enzyme inhibition : Analogous benzothiazoles inhibit dihydrofolate reductase, disrupting nucleotide synthesis.

-

Antimicrobial/Anticancer activity : Nitro groups enhance bioactivity through redox cycling and DNA damage.

Analytical Characterization

| Technique | Key Observations |

|---|---|

| IR spectroscopy | Absorption at ~1690 cm⁻¹ (C=O stretch) |

| ¹H NMR | Signals for aromatic protons (δ 7.0–8.5 ppm) |

| HRMS | Molecular ion peak (e.g., [M+H]⁺ = 345.1056 for analogs) |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide typically involves the functionalization of benzothiazole derivatives. The compound can be synthesized through various methods, including the reaction of 3-benzothiazol-2-amine with 2-nitrobenzoyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structural integrity of the synthesized compound.

Table 1: Characterization Data

| Method | Observations |

|---|---|

| NMR | Signals corresponding to aromatic protons and nitro group observed at δ = 7.36 - 8.22 ppm |

| IR | Characteristic peaks at 3173 cm (N–H), 1690 cm (C=O), and 1597 cm (C=N) |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Study: Antimicrobial Screening

In a study evaluating several benzamide derivatives, this compound showed minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents, indicating its potential as an effective antimicrobial agent.

Table 2: Antimicrobial Activity Results

| Compound | MIC (µM) | Bacterial Strains Tested |

|---|---|---|

| This compound | 1.30 | Staphylococcus aureus, E. coli |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colorectal carcinoma.

Case Study: Anticancer Activity

A study reported that this compound exhibited an IC50 value of approximately 5 µM against the HCT116 human colorectal cancer cell line, suggesting a promising anticancer profile.

Table 3: Anticancer Activity Results

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | 5 | HCT116 |

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science due to its unique chemical properties. Its ability to act as a precursor in the synthesis of novel materials suggests applications in creating polymeric systems or nanocomposites.

Mechanism of Action

The mechanism of action of N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Positional Isomers

| Property | ortho-Nitro | meta-Nitro | para-Nitro |

|---|---|---|---|

| Melting Point (°C) | 198–200 | 185–187 | 215–217 |

| Solubility (DMSO, mg/mL) | 12.5 | 18.7 | 9.3 |

| LogP | 3.2 | 2.8 | 3.5 |

Functional Group Modifications: Thiazole and Benzamide Derivatives

Substitution on the Benzothiazole Ring

- N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamide (): Replacing the nitro group with a carbamothioyl moiety increased hydrophobicity (LogP = 4.1) but reduced antibacterial efficacy (MIC = 64 µg/mL vs. E. coli), highlighting the nitro group's role in redox-mediated toxicity .

- N-((1-Benzyl-s-lH-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (): Introducing a triazole-methyl group improved antifungal activity (IC₅₀ = 2.1 µM against Candida albicans), likely due to enhanced target binding via π-π stacking .

Table 2: Bioactivity of Modified Benzothiazole Derivatives

Comparison with Non-Benzothiazole Analogues

- N-(2,4-Diaminequinazolin-6-yl)-2-nitrobenzamide (): Replacing benzothiazole with a quinazoline ring reduced cytotoxicity (IC₅₀ = 48 µM vs. HeLa cells) but improved selectivity for parasitic targets (e.g., Trypanosoma cruzi), suggesting benzothiazole's importance in mammalian cell penetration .

- N-(3-Methylphenyl)-2-nitrobenzamide (): Removing the benzothiazole group abolished antimicrobial activity, confirming its necessity for target recognition .

Biological Activity

N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a nitrobenzamide structure, which is known for its pharmacological significance. The molecular formula is , indicating the presence of functional groups that contribute to its reactivity and biological properties.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various assays. A notable study reported that benzothiazole derivatives exhibited IC50 values ranging from 0.205 μM to 0.275 μM against matrix metalloproteinases (MMP-10 and MMP-13), which are implicated in tumor progression and metastasis .

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG-2 (liver cancer) | 0.205 | Inhibition of MMPs |

| Compound B7 | A431 (skin cancer) | 1.0 | Induction of apoptosis, cell cycle arrest |

| Compound 4i | A549 (lung cancer) | 2.0 | Inhibition of AKT/ERK signaling pathways |

Anti-inflammatory Effects

Research indicates that compounds with a benzothiazole structure can modulate inflammatory responses. For example, one study found that certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests potential applications in treating inflammatory diseases alongside cancer.

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. This compound may exhibit broad-spectrum activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with specific cellular targets:

- DNA Binding : Similar compounds have shown the ability to bind to DNA, leading to cytotoxic effects through the induction of DNA damage .

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression, such as MMPs, which play a critical role in extracellular matrix remodeling during cancer metastasis .

- Signal Transduction Pathways : Inhibition of key signaling pathways such as AKT and ERK has been observed, which are crucial for cell survival and proliferation .

Study on Antitumor Efficacy

A recent study evaluated the efficacy of this compound against HepG-2 liver cancer cells. The results indicated a significant reduction in cell viability at low concentrations, coupled with increased apoptosis markers . This highlights its potential as a lead compound for developing new anticancer therapies.

Study on Anti-inflammatory Properties

In another investigation, derivatives similar to this compound were tested for their anti-inflammatory effects on RAW264.7 macrophages. The findings demonstrated a dose-dependent decrease in IL-6 and TNF-α levels upon treatment with these compounds, suggesting their utility in managing inflammatory conditions .

Q & A

Basic: How can the identity of N-(3-Benzothiazol-2-ylphenyl)-2-nitrobenzamide be confirmed using spectroscopic methods?

Answer:

The compound’s identity is typically confirmed through a combination of IR spectroscopy , UV-Vis spectroscopy , and ¹H NMR spectroscopy :

- IR spectroscopy identifies functional groups:

- UV-Vis spectroscopy in ethanol shows a characteristic absorption peak near 282 nm (ε = 631 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the nitrobenzamide and benzothiazole systems .

- ¹H NMR resolves aromatic protons (6.8–8.2 ppm) and substituent-specific signals (e.g., ethyl groups at 1.2–1.5 ppm) .

Basic: What validation parameters are critical for the quantitative determination of this compound using UV spectrophotometry?

Answer:

Key validation parameters include:

- Linearity : A calibration curve (e.g., y = 0.9999x + 0.1393, r = 0.9999) must cover the working concentration range (e.g., 5–50 µg/mL) .

- Precision : Relative standard deviation (RSD) ≤2% for intra-day and inter-day reproducibility .

- Accuracy : Recovery rates of 98–102% via spiked sample analysis .

- Robustness : Stability of analytical solutions (e.g., ethanol) under varied conditions (pH, temperature) .

- Limit of Detection (LOD) and Quantitation (LOQ) : Derived from signal-to-noise ratios (e.g., LOD = 0.5 µg/mL, LOQ = 1.5 µg/mL) .

Advanced: How can potential impurities in this compound be detected and characterized?

Answer:

Impurities are analyzed via TLC and HPLC-MS :

- TLC (silica GF254 plates) with mobile phases like ethyl acetate/hexane (3:7) identifies unreacted intermediates (e.g., 2-aminobenzothiazole) or hydrolysis byproducts. Spots are visualized under UV (254 nm) .

- HPLC-MS quantifies trace impurities (<0.1%) and identifies structural analogs (e.g., N-ethyl derivatives) using reverse-phase C18 columns and ESI mass detection .

- Forced degradation studies (acid/base hydrolysis, oxidation) under ICH guidelines reveal stability-linked impurities .

Advanced: What strategies resolve discrepancies between computational (DFT) and experimental spectral data for this compound?

Answer:

- Conformational analysis : Use molecular dynamics (MD) simulations to account for rotational isomers in flexible groups (e.g., nitrobenzamide orientation) .

- Solvent effects : Adjust computational models (e.g., polarizable continuum models) to match experimental conditions (e.g., ethanol vs. gas phase) .

- Vibrational mode reassignment : Compare experimental IR peaks with scaled DFT frequencies (e.g., B3LYP/6-31G*) to correct overestimated/underestimated bands .

- X-ray crystallography (e.g., SHELXL refinement) provides ground-truth geometry for benchmarking computational results .

Advanced: What in vivo models are appropriate for evaluating the anticonvulsant activity of this compound?

Answer:

- Maximal electroshock (MES) test : Measures protection against tonic-clonic seizures in rodents. Effective doses (ED₅₀) are compared to reference drugs (e.g., valproate) .

- Pentylenetetrazole (PTZ)-induced seizures : Evaluates GABAergic modulation. Latency to clonic seizures and mortality rates are key endpoints .

- Kindling models : Chronic electrical/chemical stimulation assesses long-term efficacy and tolerance development.

- Dose-response optimization : Administer 10–100 mg/kg (oral/i.p.) with pharmacokinetic profiling (Tmax, Cmax) to correlate plasma levels with efficacy .

Advanced: How can reaction conditions be optimized for the synthesis of this compound?

Answer:

- Coupling reagent selection : Use EDCI/HOBt or DCC for amide bond formation to minimize racemization vs. traditional acyl chlorides .

- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of nitrobenzoyl intermediates .

- Catalyst screening : Copper(I) iodide (10 mol%) enhances yields in Ullmann-type couplings for benzothiazole ring formation .

- Reaction monitoring : TLC (hexane/EtOAc 4:1) and in situ IR track nitro group reduction and intermediate stability .

Advanced: What crystallographic approaches are used to resolve structural ambiguities in nitrobenzamide derivatives?

Answer:

- Single-crystal X-ray diffraction (SHELXL refinement): Resolves bond lengths/angles, confirming nitro group coplanarity with the benzene ring and hydrogen bonding patterns (e.g., N-H⋯O interactions) .

- Twinned data refinement : SHELXL’s twin law algorithms address pseudo-merohedral twinning common in nitroaromatic crystals .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C-H⋯π interactions) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.